2-Methyloxazole-4-carboxylic acid 2-Methyloxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 23062-17-1
VCID: VC7810746
InChI: InChI=1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8)
SMILES: CC1=NC(=CO1)C(=O)O
Molecular Formula: C5H5NO3
Molecular Weight: 127.1 g/mol

2-Methyloxazole-4-carboxylic acid

CAS No.: 23062-17-1

Cat. No.: VC7810746

Molecular Formula: C5H5NO3

Molecular Weight: 127.1 g/mol

* For research use only. Not for human or veterinary use.

2-Methyloxazole-4-carboxylic acid - 23062-17-1

Specification

CAS No. 23062-17-1
Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
IUPAC Name 2-methyl-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8)
Standard InChI Key IARMCEYEYXXEOS-UHFFFAOYSA-N
SMILES CC1=NC(=CO1)C(=O)O
Canonical SMILES CC1=NC(=CO1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Identity

2-Methyloxazole-4-carboxylic acid has the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol . Its IUPAC name is 2-methyl-1,3-oxazole-4-carboxylic acid, and it is identified by the SMILES notation O=C(O)C=1N=C(OC1)C . The InChI key IARMCEYEYXXEOS-UHFFFAOYSA-N provides a standardized descriptor for its stereochemical and structural features .

Table 1: Key Identifiers

PropertyValue
CAS Number23012-17-1
Molecular FormulaC₅H₅NO₃
Molecular Weight127.10 g/mol
SMILESO=C(O)C=1N=C(OC1)C
InChI KeyIARMCEYEYXXEOS-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s oxazole ring confers aromatic stability, while the carboxylic acid group enhances polarity and reactivity. It displays moderate solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) due to hydrogen-bonding interactions . The methyl group at the 2-position introduces steric hindrance, influencing regioselectivity in reactions.

Synthesis and Purification

Key Reaction Steps:

  • Cyclocondensation: Ethyl acetoacetate and hydroxylamine sulfate form an isoxazole intermediate.

  • Ester Hydrolysis: Acidic or basic cleavage of the ester group yields the carboxylic acid .

Crystallization and Purification

Crystallization is critical for isolating high-purity 2-methyloxazole-4-carboxylic acid. Patent data for related compounds suggest using solvent mixtures such as toluene-acetic acid or ethyl acetate to optimize crystal formation . Impurities, including constitutional isomers (e.g., 3-methylisoxazole-4-carboxylic acid), are minimized through controlled temperature and solvent selection .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

  • Esterification: Treatment with alcohols under acidic conditions produces esters.

  • Amidation: Reaction with amines forms amides, useful in drug design .

  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) converts the acid to 2-methyloxazole-4-carbonyl chloride, a versatile intermediate .

Heterocyclic Reactivity

The oxazole ring participates in electrophilic substitution at the 5-position due to electron-withdrawing effects from the ring oxygen and nitrogen. Nitration and halogenation reactions are feasible but require careful control to avoid ring degradation.

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~8.0 ppm).

    • ¹³C NMR: Carboxylic carbon (δ ~170 ppm), oxazole carbons (δ ~150–160 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (1700 cm⁻¹) and O–H (2500–3000 cm⁻¹) .

Chromatographic Methods

Reverse-phase HPLC with C18 columns and UV detection (λ = 210–260 nm) effectively separates 2-methyloxazole-4-carboxylic acid from isomeric impurities . Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor to bioactive molecules. For instance, its acyl chloride derivative couples with aryl amines to form anilides, a structural motif in antifungal and herbicidal agents .

Agrochemicals

Functionalization of the oxazole ring enhances pesticidal activity. Derivatives exhibit efficacy against plant pathogens by inhibiting enzymatic pathways .

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